molecular formula C10H9ClO3 B1376966 8-(chloromethyl)-4H-1,3-benzodioxine-6-carbaldehyde CAS No. 1437312-03-2

8-(chloromethyl)-4H-1,3-benzodioxine-6-carbaldehyde

Cat. No. B1376966
M. Wt: 212.63 g/mol
InChI Key: KKYGPQSGLFFAGI-UHFFFAOYSA-N
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Description

8-(Chloromethyl)-4H-1,3-benzodioxine-6-carbaldehyde (CMBC) is a synthetic compound belonging to the family of benzodioxines, which are known to have a wide range of applications in the fields of medicine, biochemistry, and pharmacology. CMBC is a versatile compound, with the potential to be used in a variety of laboratory experiments, as well as in the development of new drugs.

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Green and Sustainable Engineering .

Summary of the Application

The catalytic activity of both ZIF-8 and Zr/ZIF-8 has been investigated for the synthesis of chloromethyl ethylene carbonate (CMEC) using carbon dioxide (CO2) and epichlorohydrin (ECH) under solvent-free conditions .

Methods of Application

The synthesis of CMEC involves the cycloaddition reaction of ECH and CO2. The enhancement in the catalytic activity of Zr in Zr/ZIF-8 can be attributed to the acidity/basicity characteristics of the catalyst .

Results or Outcomes

At optimum conditions, the conversion of ECH, selectivity and the yield of CMEC are 93%, 86% and 76%, respectively .

Synthesis of Hyper Cross-linked Polymers (HCPs)

Specific Scientific Field

This application is in the field of Polymer Research .

Summary of the Application

Hyper Cross-linked polymers (HCPs) are a class of porous materials that have been intensively used in the past few years. They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations .

Methods of Application

The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .

Results or Outcomes

HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability .

Production of Chloromethane

Specific Scientific Field

This application is in the field of Industrial Chemistry .

Summary of the Application

Chloromethane, also known as methyl chloride, is an organic compound with the chemical formula CH3Cl. It is a colorless, sweet-smelling, flammable gas .

Methods of Application

Chloromethane is a crucial reagent in industrial chemistry, although it is rarely present in consumer products .

Results or Outcomes

Chloromethane was formerly utilized as a refrigerant .

Production of Epichlorohydrin

Specific Scientific Field

This application is in the field of Organochlorine Compound Production .

Summary of the Application

Epichlorohydrin (abbreviated ECH) is an organochlorine compound and an epoxide .

Methods of Application

Despite its name, it is not a halohydrin. It is a colorless liquid with a pungent, garlic-like odor, moderately soluble in water, but miscible with most polar organic solvents .

Results or Outcomes

It is a chiral molecule generally existing as a racemic mixture of right-handed and left-handed enantiomers. Epichlorohydrin is a highly reactive electrophilic compound and is used in the production of glycerol, plastics, epoxy glues and resins, epoxy diluents and elastomers .

Production of Chloromethane

Specific Scientific Field

This application is in the field of Industrial Chemistry .

Summary of the Application

Chloromethane, also known as methyl chloride, Refrigerant-40, R-40 or HCC 40, is an organic compound with the chemical formula CH3Cl. One of the haloalkanes, it is a colorless, sweet-smelling, flammable gas .

Methods of Application

Methyl chloride is a crucial reagent in industrial chemistry, although it is rarely present in consumer products .

Results or Outcomes

Methyl chloride was formerly utilized as a refrigerant .

Production of Epichlorohydrin

Specific Scientific Field

This application is in the field of Organochlorine Compound Production .

Summary of the Application

Epichlorohydrin (abbreviated ECH) is an organochlorine compound and an epoxide .

Methods of Application

Despite its name, it is not a halohydrin. It is a colorless liquid with a pungent, garlic-like odor, moderately soluble in water, but miscible with most polar organic solvents .

Results or Outcomes

Epichlorohydrin is a highly reactive electrophilic compound and is used in the production of glycerol, plastics, epoxy glues and resins, epoxy diluents and elastomers .

Safety And Hazards

While specific safety data for “8-(chloromethyl)-4H-1,3-benzodioxine-6-carbaldehyde” is not available, chloromethyl compounds can be hazardous. They can cause severe skin burns and eye damage, and may be toxic if inhaled .

properties

IUPAC Name

8-(chloromethyl)-4H-1,3-benzodioxine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c11-3-8-1-7(4-12)2-9-5-13-6-14-10(8)9/h1-2,4H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYGPQSGLFFAGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)C=O)CCl)OCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601211688
Record name 4H-1,3-Benzodioxin-6-carboxaldehyde, 8-(chloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601211688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(chloromethyl)-4H-1,3-benzodioxine-6-carbaldehyde

CAS RN

1437312-03-2
Record name 4H-1,3-Benzodioxin-6-carboxaldehyde, 8-(chloromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1437312-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1,3-Benzodioxin-6-carboxaldehyde, 8-(chloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601211688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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